molecular formula C7H17Cl2N3O2 B109842 L-Nio dihydrochloride

L-Nio dihydrochloride

Cat. No.: B109842
M. Wt: 246.13 g/mol
InChI Key: RYCMAAFECCXGHI-ILKKLZGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-NIO dihydrochloride, also known as N5-(1-Iminoethyl)-L-ornithine dihydrochloride, is a potent, non-selective, and NADPH-dependent inhibitor of nitric oxide synthase (NOS). This compound inhibits all three isoforms of nitric oxide synthase: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). It is widely used in scientific research to study the role of nitric oxide in various physiological and pathological processes .

Scientific Research Applications

L-NIO dihydrochloride is extensively used in scientific research due to its potent inhibitory action on nitric oxide synthase. Some of its key applications include:

    Chemistry: Used to study the role of nitric oxide in chemical reactions and signaling pathways.

    Biology: Helps in understanding the physiological and pathological roles of nitric oxide in various biological systems.

    Medicine: Investigated for its potential therapeutic applications in conditions where nitric oxide plays a critical role, such as inflammation, cardiovascular diseases, and cancer.

    Industry: Utilized in the development of nitric oxide-related assays and diagnostic tools

Safety and Hazards

During combustion, L-NIO dihydrochloride may emit irritant fumes . It is recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area. Consult a physician and show this safety data sheet .

Future Directions

L-NIO dihydrochloride is a potent, non-selective, and NADPH-dependent nitric oxide synthase (NOS) inhibitor. It has potential applications in various fields of research .

Biochemical Analysis

Biochemical Properties

L-Nio dihydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit nitric oxide synthases, which are enzymes responsible for the production of nitric oxide . The Ki values for nNOS, eNOS, and iNOS are 1.7, 3.9, and 3.9 μM, respectively . This interaction with nitric oxide synthases highlights the role of this compound in biochemical reactions.

Cellular Effects

This compound has been found to have distinct effects on various types of cells and cellular processes. For instance, it influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . In the context of vascular tissues, this compound has been shown to influence perivascular sympathetic neurotransmission .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a nitric oxide synthase inhibitor, it binds to these enzymes and inhibits their activity, thereby reducing the production of nitric oxide . This interaction at the molecular level is crucial for its effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific studies on the temporal effects of this compound are limited, it is known that the inhibition of nitric oxide synthase by this compound can influence various cellular processes over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, it has been shown to cause a dose-dependent increase in mean arterial blood pressure in rats . Specific studies on the threshold effects or potential toxic effects at high doses are currently limited.

Metabolic Pathways

This compound is involved in the nitric oxide synthesis pathway, where it interacts with nitric oxide synthases . By inhibiting these enzymes, it can affect metabolic flux and the levels of nitric oxide, a critical signaling molecule in various physiological processes.

Subcellular Localization

The subcellular localization of this compound is also not well-defined. Nitric oxide synthases, the primary targets of this compound, are found in various cellular compartments, including the cytosol and the mitochondria . Therefore, it is plausible that this compound may also be found in these locations.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-NIO dihydrochloride is synthesized through a multi-step process starting from L-ornithine. The key steps involve the protection of the amino group, followed by the introduction of the iminoethyl group. The final product is obtained by deprotection and purification steps. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography. The production is carried out under controlled conditions to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: L-NIO dihydrochloride primarily undergoes inhibition reactions with nitric oxide synthase enzymes. It does not participate in typical organic reactions like oxidation, reduction, or substitution due to its specific inhibitory action on NOS .

Common Reagents and Conditions: The inhibition of NOS by this compound is facilitated by its interaction with the enzyme’s active site. The reaction conditions involve physiological pH and temperature, making it suitable for in vivo and in vitro studies .

Major Products Formed: The primary product of the reaction between this compound and NOS is the inhibited enzyme complex. This complex prevents the synthesis of nitric oxide, thereby modulating various biological processes .

Comparison with Similar Compounds

  • L-NAME (Nω-Nitro-L-arginine methyl ester)
  • L-NMMA (Nω-Monomethyl-L-arginine)
  • 7-Nitroindazole (7-NI)
  • Aminoguanidine

L-NIO dihydrochloride stands out due to its potent and irreversible inhibition, making it a preferred choice for long-term studies on nitric oxide synthase activity.

Properties

IUPAC Name

(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2.2ClH/c1-5(8)10-4-2-3-6(9)7(11)12;;/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12);2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCMAAFECCXGHI-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCC(C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is L-NIO dihydrochloride, and what is its role in the research paper?

A1: this compound is a selective inhibitor of endothelial Nitric Oxide Synthase (eNOS). [] Nitric oxide (NO) is a signaling molecule involved in various physiological processes, including bone remodeling. This study investigated the effects of different NO-synthase (NOS) isoforms, including eNOS, on bone remodeling during orthodontic tooth movement in rats. This compound was used to specifically inhibit eNOS activity and observe its impact on bone resorption and formation in this context.

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